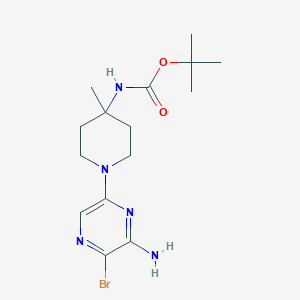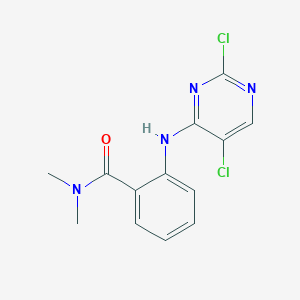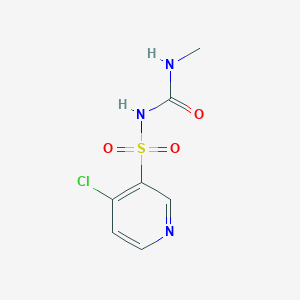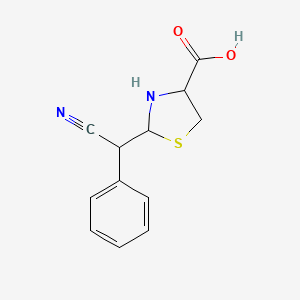
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by tuning the electronic characteristics of the hydrazide moiety to improve the reaction kinetics .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)-. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- include other thiazolidine derivatives, such as:
- 2-Thiazolidinone
- 4-Thiazolidinone
- 2,4-Thiazolidinedione
Uniqueness
What sets 4-Thiazolidinecarboxylicacid, 2-(cyanophenylmethyl)- apart from these similar compounds is its unique structure, which includes a cyanophenylmethyl group. This structural feature can impart different chemical and physical properties, making it suitable for specific applications that other thiazolidine derivatives may not be able to fulfill .
Propiedades
Número CAS |
91392-86-8 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-[cyano(phenyl)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9(8-4-2-1-3-5-8)11-14-10(7-17-11)12(15)16/h1-5,9-11,14H,7H2,(H,15,16) |
Clave InChI |
QTKKXJDUWHUMDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(S1)C(C#N)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


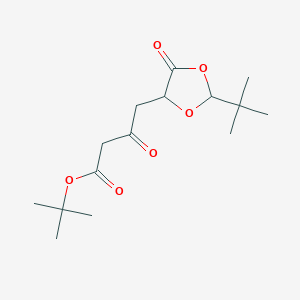
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
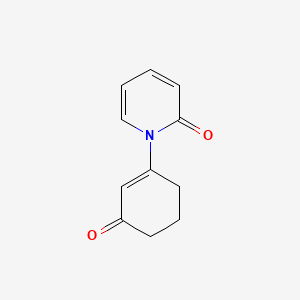
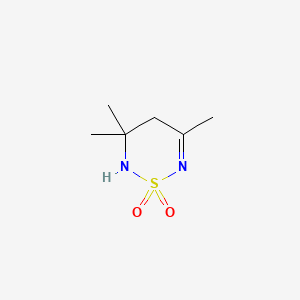
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
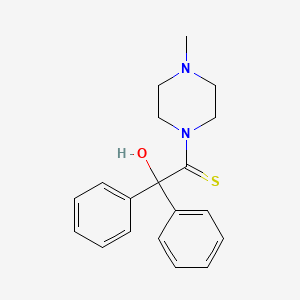


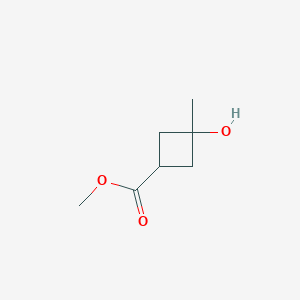
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
